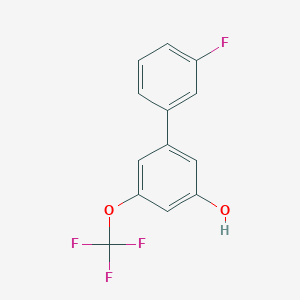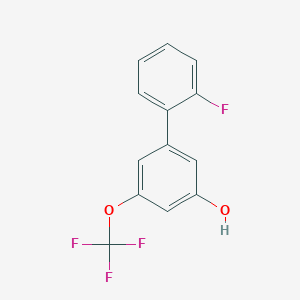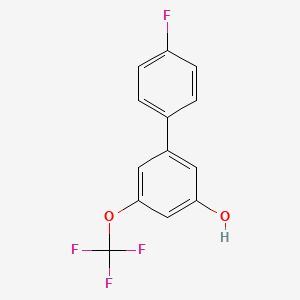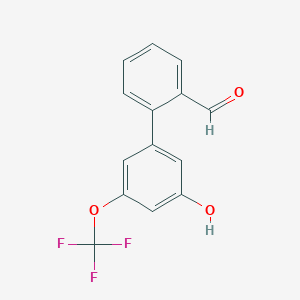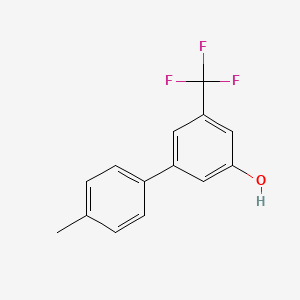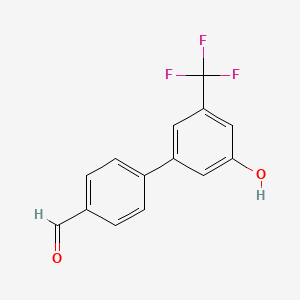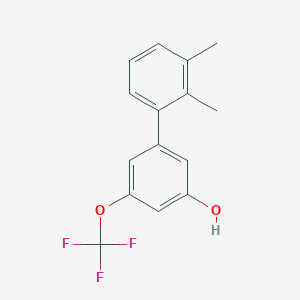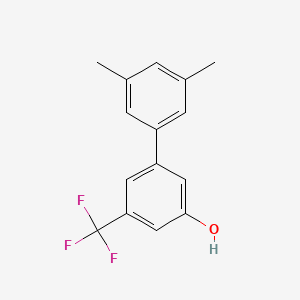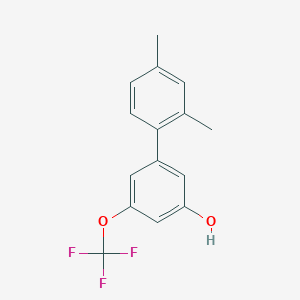
5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) is a synthetic compound that has been used in various scientific research applications, including biochemical and physiological studies. It is a member of the phenol family and is a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This compound has been studied extensively in the laboratory and has been found to have a number of advantages and limitations for laboratory experiments.
科学的研究の応用
5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) has been used in various scientific research applications. It has been used as a substrate in the study of cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%) enzyme activity. It has also been used as an inhibitor of the enzyme cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%). Additionally, it has been used as a starting material in the synthesis of other compounds.
作用機序
5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) acts as an inhibitor of the enzyme cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%). It binds to the active site of the enzyme, blocking the binding of other substrates to the enzyme and preventing the enzyme from catalyzing its reaction. This inhibition of the enzyme leads to decreased activity of the enzyme and ultimately results in decreased production of the desired product.
Biochemical and Physiological Effects
The inhibition of the enzyme cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%) by 5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of various metabolites of drugs, including warfarin and phenytoin. In addition, it has been shown to decrease the metabolism of various drugs, including ibuprofen and naproxen. The inhibition of the enzyme by this compound has also been shown to lead to decreased production of prostaglandins, which can lead to decreased inflammation.
実験室実験の利点と制限
The use of 5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) has a number of advantages and limitations for laboratory experiments. One advantage is that it is a potent inhibitor of the enzyme cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%). This makes it a useful tool for studying the activity of the enzyme. Additionally, it is a relatively inexpensive compound and is readily available. However, there are some limitations to its use. It is not stable in the presence of light and heat, and it has a relatively short shelf life. Additionally, it has been shown to have some toxic effects in animals and should be handled with caution.
将来の方向性
The future directions of 5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) research include further investigation into its biochemical and physiological effects. Additionally, further research into its mechanism of action and its potential therapeutic applications is needed. Additionally, further research into its stability and shelf life is needed in order to make it a more viable option for laboratory experiments. Finally, further research into the development of more potent inhibitors of the enzyme cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%) is needed in order to make it a more useful tool for studying the enzyme.
合成法
5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) is synthesized by reacting 2,4-dimethylphenol with trifluoromethoxybenzoyl chloride in dichloromethane. The reaction is catalyzed by a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is purified by column chromatography. The yield of the product is typically around 95%.
特性
IUPAC Name |
3-(2,4-dimethylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-9-3-4-14(10(2)5-9)11-6-12(19)8-13(7-11)20-15(16,17)18/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSSTGQUSLXYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686533 |
Source


|
| Record name | 2',4'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-19-8 |
Source


|
| Record name | 2',4'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



